4-(3-hydroxyprop-1-ynyl)benzoic Acid

Catalog No.
S759316
CAS No.
63197-50-2
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-hydroxyprop-1-ynyl)benzoic Acid

CAS Number

63197-50-2

Product Name

4-(3-hydroxyprop-1-ynyl)benzoic Acid

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzoic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13)

InChI Key

LEPOYFHYEJNVIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CCO)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#CCO)C(=O)O

4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by the molecular formula C10H8O3C_{10}H_{8}O_{3}. This compound is a derivative of benzoic acid, featuring a hydroxypropynyl group attached to the benzene ring at the para position. Its structure includes a hydroxyl group (-OH) and a propynyl group, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and biological significance .

There is no current research available on the mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid in biological systems.

Due to the lack of research on 4-(3-hydroxyprop-1-ynyl)benzoic acid, specific safety information is not available. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially hazardous materials [].

  • Bioconjugation

    4-HBPA possesses a terminal alkyne group, which can be readily used for click chemistry reactions []. Click chemistry is a powerful tool in bioconjugation for attaching various biomolecules like antibodies, drugs, or imaging agents to other molecules. By incorporating 4-HBPA into a biomolecule, researchers might be able to develop novel probes for biological studies.

  • Chemical Biology

    The alkyne functionality in 4-HBPA can also be useful in studying protein-protein interactions or enzyme activity. By attaching 4-HBPA to a specific protein and utilizing its bioorthogonal click chemistry, researchers can monitor protein interactions within living cells [].

  • Material Science

    Aromatic rings and alkyne groups are both common functional groups used in designing new materials. The combination of these functionalities in 4-HBPA suggests potential applications in areas like polymer synthesis or the development of new functional materials with specific properties [].

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, yielding 4-(3-oxoprop-1-ynyl)benzoic acid.
  • Reduction: The triple bond in the propynyl group can be reduced to form either 4-(3-hydroxyprop-1-enyl)benzoic acid or 4-(3-hydroxypropyl)benzoic acid, depending on the extent of reduction.
  • Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization of the compound .

Research indicates that 4-(3-hydroxyprop-1-ynyl)benzoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound may inhibit bacterial growth by disrupting cell wall synthesis or membrane integrity.
  • Anticancer Activity: Preliminary studies suggest it could induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways .

These properties make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves:

  • Starting Materials: The reaction generally begins with 4-bromobenzoic acid and propargyl alcohol.
  • Catalysts: A base such as potassium carbonate is used alongside a palladium catalyst.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, followed by heating to reflux for several hours.
  • Purification: The product is purified through recrystallization or column chromatography .

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

4-(3-Hydroxyprop-1-ynyl)benzoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Its potential antimicrobial and anticancer properties are under investigation for therapeutic use.
  • Pharmaceuticals and Agrochemicals: The compound is used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals .

The interaction studies of 4-(3-hydroxyprop-1-ynyl)benzoic acid focus on its mechanisms of action within biological systems. These studies aim to identify specific molecular targets, such as enzymes and receptors, that the compound may interact with to exert its effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Several compounds share structural similarities with 4-(3-hydroxyprop-1-ynyl)benzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesDistinctive Properties
4-(3-Hydroxypropyl)benzoic acidLacks triple bondDifferent chemical reactivity; lower potential biological activity
4-(3-Oxoprop-1-ynyl)benzoic acidContains carbonyl instead of hydroxylAltered reactivity; potential for different biological effects
4-(3-Hydroxyprop-1-enyl)benzoic acidContains a double bondAffects reactivity; may exhibit distinct biological activities

The uniqueness of 4-(3-hydroxyprop-1-ynyl)benzoic acid lies in its combination of a hydroxy group and a triple bond, offering distinct chemical reactivity and diverse applications compared to its analogs .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(3-hydroxyprop-1-ynyl)benzoic Acid

Dates

Modify: 2023-08-15

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